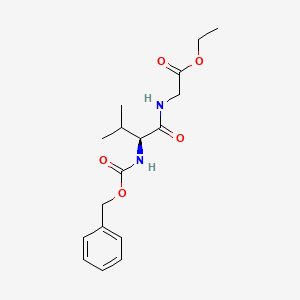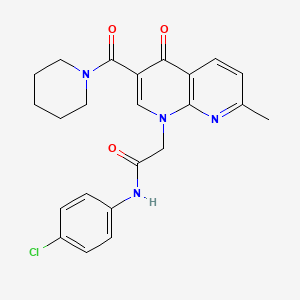
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a chemical compound that has gained significant attention in scientific research. The compound is synthesized using specific methods and has diverse applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Antibacterial Screening : A study by Landage, Thube, and Karale (2019) describes the synthesis of novel thiazolyl pyrazole and benzoxazole derivatives. These compounds were evaluated for their antibacterial activities, showcasing the relevance of thiazole-based compounds in developing antimicrobial agents (Landage, Thube, & Karale, 2019).
Anticonvulsant Agents : Malik and Khan (2014) synthesized a series of novel triazine derivatives, demonstrating their anticonvulsant activities. This study highlights the potential of pyrrolidinyl methanone derivatives in the development of sodium channel blockers and anticonvulsant agents, with one compound notably outperforming phenytoin in efficacy (Malik & Khan, 2014).
Diverse Biological Activities : The synthesis of N-substituted pyrrolidine derivatives bearing 1,2,4-triazole rings by Prasad et al. (2021) showcases the versatility of these compounds across a range of applications, including anti-migraine, antiviral, anticancer, and more. This underscores the chemical's potential in the creation of clinical drugs (Prasad et al., 2021).
Antimicrobial Activity : Kumar and colleagues (2012) synthesized pyrazoline derivatives that exhibited significant antimicrobial activity, suggesting the utility of pyrrolidin-1-yl methanone derivatives in combating various microbial infections (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Drug-likeness Properties : Pandya, Dave, Patel, and Desai (2019) explored the synthesis of dihydropyrrolone conjugates, assessing their drug-likeness, in vitro microbial activity, and antimycobacterial efficacy. The compounds exhibited good to moderate activity against bacterial strains, highlighting the role of these derivatives in drug discovery (Pandya, Dave, Patel, & Desai, 2019).
Mecanismo De Acción
Target of Action
The compound 2-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole, also known as (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone, primarily targets enzymes and receptors in biological systems . The nitrogen atoms of the 1,2,4-triazole ring in this compound are capable of binding to the iron in the heme moiety of Cytochrome P450 enzymes .
Mode of Action
The interaction of (3-(2H-1,2,3-triazol-2-yloxy)phenyl)methanone with its targets involves the formation of key interactions in the active site of the enzyme . The phenyl moieties and the carbonyl group incorporated in the structure of the compound play a significant role in these interactions. The carbonyl group, in particular, has the ability to form hydrogen bonds .
Biochemical Pathways
Upon entering physiological systems, molecules containing a thiazole ring, such as 2-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole, may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors . This can lead to changes in the normal functioning of these systems.
Result of Action
The molecular and cellular effects of 2-{1-[4-(1,3-thiazol-2-yloxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole’s action depend on the specific biochemical pathways and enzymes it interacts with. Given its potential to bind to various enzymes and receptors, it may have diverse effects on cellular function .
Propiedades
IUPAC Name |
[4-(1,3-thiazol-2-yloxy)phenyl]-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c22-15(20-9-5-13(11-20)21-18-6-7-19-21)12-1-3-14(4-2-12)23-16-17-8-10-24-16/h1-4,6-8,10,13H,5,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBFRCSTVCXWGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(4-ethoxyphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2437273.png)
![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromonicotinate](/img/structure/B2437274.png)
![3-(4-(methylthio)phenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2437275.png)


![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2437279.png)
![1-[(4-Fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B2437282.png)
![methyl 4-methoxy-3-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2437283.png)
![Ethyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2437284.png)

![(2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethyl)amine dihydrochloride](/img/structure/B2437288.png)

![N'-[3-(difluoromethoxy)benzoyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide](/img/structure/B2437291.png)